molecular formula C9H8BrN3O2 B13428760 6-bromo-7-methoxy-2-methyl-3H-pyrido[2,3-d]pyrimidin-4-one

6-bromo-7-methoxy-2-methyl-3H-pyrido[2,3-d]pyrimidin-4-one

Cat. No.: B13428760
M. Wt: 270.08 g/mol
InChI Key: OKDPHZKIZBDGEF-UHFFFAOYSA-N
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Description

6-bromo-7-methoxy-2-methyl-3H-pyrido[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidinone family. This compound is characterized by its unique structure, which includes a bromine atom at the 6th position, a methoxy group at the 7th position, and a methyl group at the 2nd position. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-7-methoxy-2-methyl-3H-pyrido[2,3-d]pyrimidin-4-one typically involves the condensation of appropriate starting materials followed by cyclization. One common method involves the reaction of a pyrimidine derivative with a brominated methoxy compound under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the cyclization process, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

6-bromo-7-methoxy-2-methyl-3H-pyrido[2,3-d]pyrimidin-4-one undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.

    Cyclization Reactions: The methoxy and methyl groups can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Bases: Potassium carbonate, sodium hydroxide

    Solvents: Dimethylformamide (DMF), ethanol

    Catalysts: Palladium catalysts for coupling reactions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrido[2,3-d]pyrimidinones, while oxidation reactions can produce oxides of the parent compound .

Scientific Research Applications

6-bromo-7-methoxy-2-methyl-3H-pyrido[2,3-d]pyrimidin-4-one has found applications in several areas of scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-bromo-7-methoxy-2-methyl-3H-pyrido[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    6-bromo-2-methyl-3H-pyrido[2,3-d]pyrimidin-4-one: Lacks the methoxy group at the 7th position.

    7-methoxy-2-methyl-3H-pyrido[2,3-d]pyrimidin-4-one: Lacks the bromine atom at the 6th position.

    6-bromo-7-methoxy-3H-pyrido[2,3-d]pyrimidin-4-one: Lacks the methyl group at the 2nd position.

Uniqueness

The presence of the bromine, methoxy, and methyl groups in 6-bromo-7-methoxy-2-methyl-3H-pyrido[2,3-d]pyrimidin-4-one imparts unique chemical and biological properties to the compound. These substituents can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C9H8BrN3O2

Molecular Weight

270.08 g/mol

IUPAC Name

6-bromo-7-methoxy-2-methyl-3H-pyrido[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C9H8BrN3O2/c1-4-11-7-5(8(14)12-4)3-6(10)9(13-7)15-2/h3H,1-2H3,(H,11,12,13,14)

InChI Key

OKDPHZKIZBDGEF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC(=C(C=C2C(=O)N1)Br)OC

Origin of Product

United States

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